molecular formula C14H7F6N B8089604 2,7-Bis(trifluoromethyl)-9H-carbazole

2,7-Bis(trifluoromethyl)-9H-carbazole

Cat. No.: B8089604
M. Wt: 303.20 g/mol
InChI Key: VCKDLFMKBZGECJ-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethyl)-9H-carbazole is a useful research compound. Its molecular formula is C14H7F6N and its molecular weight is 303.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are used in the development of thermally activated delayed fluorescence (TADF) molecules for OLEDs. These compounds exhibit excellent thermal stability and small energy gaps, enhancing electroluminescent performances (Huang et al., 2018).

  • Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Fluorinated carbazole derivatives, such as 9,9'-[2,2'-bis(trifluoromethyl)-biphenyl-4,4'-diyl]bis(9H-carbazole), demonstrate improved solubility and performance in PhOLEDs (Ge et al., 2008).

  • Aggregation-Induced Fluorescence : Carbazole-based fluorophores have been developed for applications in fluorescence, exhibiting properties like aggregation-induced emission, which is significant for various optoelectronic applications (Jiao et al., 2019).

  • Fluorescent Probes : Carbazole derivatives are used in the development of fluorescent probes for the detection of environmental pollutants like aniline vapor, showcasing high sensitivity and selectivity (Jiao et al., 2017).

  • Electron Acceptors in Solar Cells : Carbazole-based compounds are employed as non-fullerene electron acceptors in bulk-heterojunction devices for solar cells, showing good solubility and thermal stability (Raynor et al., 2016).

  • Host Materials for Electrophosphorescence : Novel carbazole derivatives have been synthesized as host materials for blue phosphorescence, demonstrating high glass transition temperatures and triplet energies, suitable for use in electrophosphorescent devices (Yuan et al., 2014).

Properties

IUPAC Name

2,7-bis(trifluoromethyl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-9-10-4-2-8(14(18,19)20)6-12(10)21-11(9)5-7/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKDLFMKBZGECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.